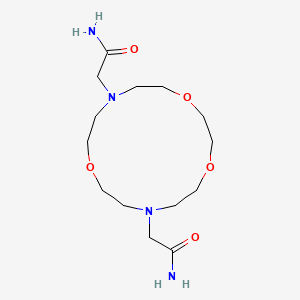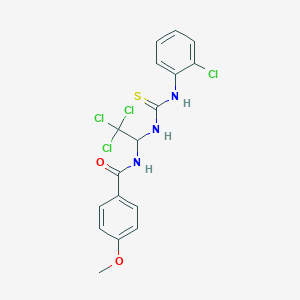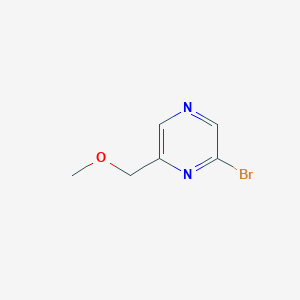![molecular formula C11H11NO6 B11711931 2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid](/img/structure/B11711931.png)
2-[(2-Carboxyethyl)amino]benzene-1,4-dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[(2-carboxietil)amino]benceno-1,4-dicarboxílico es un compuesto orgánico con la fórmula molecular C11H11NO6. Es un derivado del ácido benceno-1,4-dicarboxílico, donde uno de los átomos de hidrógeno es reemplazado por un grupo 2-carboxietilamino. Este compuesto es conocido por sus aplicaciones en diversos campos, como la química, la biología y la industria.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[(2-carboxietil)amino]benceno-1,4-dicarboxílico generalmente implica la reacción del ácido benceno-1,4-dicarboxílico con 2-carboxietilamina en condiciones controladas. La reacción generalmente se lleva a cabo en un solvente como la dimetilformamida (DMF) o el dimetilsulfóxido (DMSO) a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de producción industrial
En entornos industriales, la producción de este compuesto se puede ampliar utilizando condiciones de reacción similares pero con parámetros optimizados para garantizar un alto rendimiento y pureza. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y la consistencia del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[(2-carboxietil)amino]benceno-1,4-dicarboxílico experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos ácido carboxílico en alcoholes.
Sustitución: Las reacciones de sustitución aromática electrofílica pueden introducir diferentes grupos funcionales en el anillo de benceno.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) e hidruro de sodio y boro (NaBH4).
Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) y agentes nitrantes (HNO3) en condiciones ácidas.
Principales productos formados
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Alcoholes y otras formas reducidas.
Sustitución: Derivados halogenados y nitrados.
Aplicaciones Científicas De Investigación
El ácido 2-[(2-carboxietil)amino]benceno-1,4-dicarboxílico tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 2-[(2-carboxietil)amino]benceno-1,4-dicarboxílico implica su interacción con objetivos moleculares y vías específicas. En sistemas biológicos, puede unirse a proteínas y enzimas, alterando su actividad y función. El grupo carboxietilamino juega un papel crucial en estas interacciones al formar enlaces de hidrógeno e interacciones electrostáticas con las moléculas diana .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2-aminobenceno-1,4-dicarboxílico: Estructura similar pero carece del grupo carboxietilo.
Ácido benceno-1,4-dicarboxílico: El compuesto padre sin ninguna sustitución de amino o carboxietilo.
Singularidad
El ácido 2-[(2-carboxietil)amino]benceno-1,4-dicarboxílico es único debido a la presencia de ambos grupos carboxietilo y amino, que mejoran su reactividad y versatilidad en diversas aplicaciones. La combinación de estos grupos funcionales permite interacciones y reacciones más complejas en comparación con sus compuestos similares .
Propiedades
Fórmula molecular |
C11H11NO6 |
|---|---|
Peso molecular |
253.21 g/mol |
Nombre IUPAC |
2-(2-carboxyethylamino)terephthalic acid |
InChI |
InChI=1S/C11H11NO6/c13-9(14)3-4-12-8-5-6(10(15)16)1-2-7(8)11(17)18/h1-2,5,12H,3-4H2,(H,13,14)(H,15,16)(H,17,18) |
Clave InChI |
RUVSKZCXQIRTEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=O)O)NCCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-2-{(2E)-[4-(dimethylamino)benzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11711884.png)

![1-(2,4-dichlorobenzyl)-3-phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B11711888.png)

![N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-4-methoxybenzohydrazide](/img/structure/B11711892.png)

![(4E)-4-[2-(2,4-dinitrophenyl)hydrazinylidene]-8-hydroxynaphthalen-1(4H)-one](/img/structure/B11711899.png)


![N-(2,2,2-Trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11711936.png)
